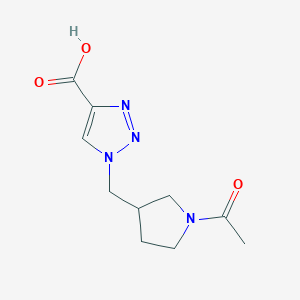

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1710845-01-4) is a heterocyclic compound featuring a triazole core substituted with a carboxylic acid group at position 4 and an acetylated pyrrolidinylmethyl group at position 1. Its molecular formula is C₉H₁₂N₄O₃, with a molecular weight of 224.22 g/mol . The acetylated pyrrolidine moiety introduces conformational rigidity and lipophilicity, while the carboxylic acid group enables hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRYDELKFKNQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a triazole ring which is known for its ability to interact with biological targets. The presence of the acetylpyrrolidine moiety enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole structure have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to the compound of interest have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis, inhibition of NF-kB |

| MDA-MB-231 | 5.04 | Increased ROS levels leading to mitochondrial dysfunction |

| HT-29 | 1.5 | Cell cycle arrest and apoptosis |

The compound's mechanism involves the modulation of signaling pathways such as NF-kB, leading to decreased cell proliferation and migration .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has shown promise against various microbial strains. Research indicates that modifications in the triazole structure can enhance its efficacy against resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells by activating caspase pathways and increasing levels of reactive oxygen species (ROS) which disrupt mitochondrial integrity .

- Inhibition of Key Enzymes : Triazoles often inhibit enzymes involved in DNA synthesis or repair, leading to impaired cellular replication in cancerous tissues .

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases (e.g., G0/G1), preventing cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Study by Wei et al. (2019) : This study synthesized a series of triazole-containing compounds and evaluated their anticancer activity against HCT116 cells, revealing an IC50 value of 5.19 µM for one derivative that showed selectivity towards multidrug-resistant cells .

- Research on N-(4-thiocyanatophenyl)-triazoles : These compounds exhibited selective cytotoxicity at nanomolar concentrations towards leukemic T-cells, demonstrating the potential for targeted cancer therapies .

Scientific Research Applications

The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while adhering to the specified guidelines.

Molecular Formula

- Molecular Formula : C₁₁H₁₄N₄O₃

Key Functional Groups

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Carboxylic acid : Enhances solubility and may influence receptor binding.

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Research indicates that modifications can lead to enhanced efficacy against resistant strains.

- Anticancer Properties : Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation in preliminary studies.

Biological Studies

Research has focused on the compound's mechanism of action at the molecular level, particularly its interaction with enzymes and receptors.

Mechanisms of Action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing various signaling pathways.

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods, often involving the coupling of acetylpyrrolidine with triazole derivatives.

Synthetic Routes:

- Coupling Reactions : Utilizing coupling agents to link the acetylpyrrolidine moiety with the triazole framework.

- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on Antifungal Activity : A related triazole compound demonstrated significant antifungal activity against Candida species, suggesting that structural modifications could yield similar results for this compound.

- Cancer Cell Line Studies : Compounds with similar structural features were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

Table 1: Comparison of Triazole Derivatives

| Compound Name | Biological Activity | Target | Reference |

|---|---|---|---|

| Compound A | Antifungal | CYP51 | |

| Compound B | Anticancer | EGFR | |

| This compound | TBD (To Be Determined) | TBD | Current Study |

Table 2: Synthetic Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Coupling Reaction | Linking acetylpyrrolidine with triazole | High specificity |

| Functionalization | Modifying functional groups post-synthesis | Enhanced bioactivity |

Comparison with Similar Compounds

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure: A triazole-4-carboxylic acid substituted with a 2-aminophenyl group .

- Key Differences: The aminophenyl group introduces aromaticity and planar geometry, contrasting with the saturated pyrrolidine ring in the target compound. X-ray crystallography reveals a kink-like conformation where the phenyl and triazole rings are perpendicular, with a 60° angle between amine and carboxylic acid groups .

- Biological Activity: Exhibits antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae). The aminophenyl and carboxylic acid groups are critical for activity .

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Features a 5-formyl and 4-ethoxyphenyl substituent .

- Key Differences: The formyl group at position 5 enables ring-chain tautomerism, forming a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) in solution, with ~20% tautomeric equilibrium .

- Applications : Explored in rhodamine dye synthesis and metal-binding due to ortho-formyl aromatic acid properties .

5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Substituted with a thiazole ring at position 1 .

- Key Differences :

- The thiazole heterocycle introduces π-conjugation and zwitterionic character , enhancing interactions with biological targets like c-Met kinase.

- Demonstrated antiproliferative activity against NCI-H522 lung cancer cells (40% growth inhibition) but lower activity than amide analogs due to high acidity reducing cell permeability .

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

- Structure : Similar to the target compound but lacks acetylation and is a hydrochloride salt .

- Key Differences :

- The free amine on pyrrolidine increases hydrophilicity, contrasting with the acetyl group’s lipophilicity.

- Acetylation in the target compound may improve metabolic stability by reducing enzymatic degradation.

Comparative Analysis Table

| Compound | Substituents | Key Features | Biological Activity/Applications |

|---|---|---|---|

| Target Compound | Acetylpyrrolidinylmethyl | Lipophilic, rigid conformation; potential for hydrogen bonding | Not reported in evidence |

| 1-(2-Aminophenyl)-triazole-4-carboxylic acid | 2-Aminophenyl | Kink-like structure; planar aromatic system | Antibacterial (Gram+/Gram- pathogens) |

| 1-(4-Ethoxyphenyl)-5-formyl-triazole acid | 4-Ethoxyphenyl, 5-formyl | Ring-chain tautomerism; ortho-formyl acid | Dye synthesis, metal-binding |

| 5-Methyl-1-(thiazol-2-yl)-triazole acid | Thiazole | Zwitterionic; π-conjugation | Anticancer (lung, melanoma) |

| 1-(Pyrrolidin-3-yl)-triazole acid HCl | Pyrrolidine (unacetylated) | Hydrophilic; free amine for salt formation | Not reported in evidence |

Implications for Drug Design

- Lipophilicity vs. Solubility : The acetylpyrrolidinylmethyl group in the target compound balances hydrophobicity (enhancing membrane permeability) with the hydrophilic carboxylic acid.

- Conformational Effects : Substituents like acetylpyrrolidine may restrict rotational freedom, optimizing target binding compared to flexible analogs.

Preparation Methods

Stepwise Synthesis Outline

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II), dissolve in a THF/methyltetrahydrofuran (METHF) mixture and cool to −78°C to 0°C. Add isopropylmagnesium chloride (Grignard reagent) dropwise; stir 0.5–2 h. | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, THF/METHF | Formation of intermediate organomagnesium species |

| 2 | Quench with hydrochloric acid, extract with organic solvent, dry, concentrate, and crystallize to obtain 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III). | HCl, organic solvent extraction, drying agents | Purified 1-substituted-4-bromo-1H-1,2,3-triazole |

| 3 | React Compound III with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide at low temperature (−10°C to 15°C) to introduce carboxyl group. | Isopropylmagnesium chloride-lithium chloride composite, CO2 | Formation of carboxylated intermediate |

| 4 | Acidify with HCl, extract, dry, and concentrate to obtain crude 1-substituted-1H-1,2,3-triazole-4-carboxylic acid. | HCl, organic solvent extraction | Crude carboxylic acid |

| 5 | Methylate the crude acid with methyl iodide in the presence of potassium carbonate in a mixed solvent (THF/DMF) at 30–40°C for 24 h to form the methyl ester. | Methyl iodide, K2CO3, THF/DMF | 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid methyl ester |

| 6 | Hydrolyze and purify to obtain the final 1-substituted-1H-1,2,3-triazole-4-carboxylic acid. | Acidification, extraction, crystallization | Pure target acid |

This method yields approximately 53% product from the brominated intermediate with high purity and is adaptable for industrial production due to the avoidance of highly toxic azides and expensive starting materials.

Alternative Synthetic Routes and Research Findings

Azide-Alkyne Cycloaddition ("Click Chemistry")

A widely used approach for synthesizing 1,2,3-triazoles involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted to prepare substituted triazole carboxylic acids.

- Azides derived from pyrrolidine precursors can be reacted with alkynes bearing carboxylic acid or ester groups.

- Subsequent functional group transformations (e.g., acetylation of pyrrolidine nitrogen) yield the target compound.

- This method is noted for mild conditions, high regioselectivity, and good yields.

Cyclization and Functionalization via Organometallic Intermediates

Research articles describe the synthesis of 1,2,3-triazole-4-carboxylic acids via organometallic intermediates:

- Reaction of dibromo-triazoles with Grignard reagents followed by carbonation with CO2.

- Conversion of carboxylic acids to acid chlorides using SOCl2 for further functionalization.

- Use of Dimroth rearrangement or other heterocyclization methods for diverse substitution patterns.

These methods provide flexibility in introducing various substituents including acetylated pyrrolidine moieties.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reagent Approach (Patent US20180029999A1) | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2, methyl iodide | Low temperature (−78°C to 40°C), THF/METHF, DMF solvents | High yield, industrial scalability, avoids toxic azides | Requires low temperature control, multiple steps |

| CuAAC ("Click Chemistry") | Azides, alkynes, CuI catalyst | Room temperature, aqueous or organic solvents | Mild conditions, regioselective, versatile | Requires azide handling (toxic/explosive) |

| Organometallic and Acid Chloride Functionalization | SOCl2, Grignard reagents, acid chlorides | Moderate temperature, inert atmosphere | Enables diverse substitutions, good yields | Multi-step, sensitive reagents |

Q & A

Q. What are the common synthetic routes for preparing triazole-carboxylic acid derivatives like 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: Triazole-carboxylic acids are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of substituents. For example, azidomethyl intermediates (e.g., 4-azidomethylpyrazole derivatives) can react with acetylene-containing precursors under mild conditions (50–60°C, DMF solvent) to yield triazoles . Post-synthetic modifications, such as acetylation of pyrrolidine derivatives, may introduce the acetylpyrrolidinyl group. Characterization often involves NMR, IR, and LC-MS to confirm regioselectivity and purity .

Q. How is the regioselectivity of triazole formation ensured during synthesis?

Methodological Answer: Regioselectivity in triazole synthesis is controlled by the choice of catalyst and reaction conditions. Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-disubstituted isomers. For example, in CuAAC reactions, the use of sodium ascorbate and CuSO₄ in aqueous/organic solvent mixtures ensures high 1,4-selectivity, as observed in analogous triazole-carboxylate syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and acetylpyrrolidinyl methyl groups (δ 2.0–2.5 ppm) .

- IR Spectroscopy : To identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and acetyl C=O bonds (~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on reaction yields for triazole-carboxylic acid derivatives be resolved?

Methodological Answer: Yield discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. For instance, DMF may improve solubility but complicate purification due to high boiling points, whereas THF or dichloromethane allow easier workup. Systematic optimization using design of experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) affecting yields . Comparative studies of analogous compounds (e.g., ethyl 1-(6-chloro-3-pyridylmethyl)-triazole-4-carboxylate) suggest that yields >70% are achievable with rigorous exclusion of moisture .

Q. What strategies mitigate byproduct formation during the introduction of the acetylpyrrolidinyl group?

Methodological Answer: Acetylation of pyrrolidine intermediates can produce N- or O-acetylated byproducts. Using acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C minimizes side reactions. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the desired product, as demonstrated in pyrazole-carboxylate syntheses .

Q. How does the acetylpyrrolidinyl moiety influence the compound’s biological activity?

Methodological Answer: The acetylpyrrolidinyl group enhances lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies on similar triazole derivatives (e.g., 1-benzyl-1H-triazole-4-methanol) show that substituents on the pyrrolidine ring modulate interactions with enzymatic targets, such as kinases or microbial enzymes . Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity) are used to validate these effects .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer: Carboxylic acid groups can ionize in physiological pH, complicating LC-MS/MS quantification. Derivatization with diazomethane (to form methyl esters) improves chromatographic retention. Internal standards (e.g., deuterated analogs) correct for matrix effects, as shown in pharmacokinetic studies of pyrazole-carboxylates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of triazole-carboxylic acid analogs?

Methodological Answer: Variability in assay conditions (e.g., cell lines, incubation times) often explains conflicting results. For example, anti-inflammatory activity of methyl 3-amino-pyrazole-4-carboxylates varies with the substituent’s position (para vs. meta on the benzyl group), emphasizing the need for standardized bioassays . Meta-analyses of published data and replication under controlled conditions (e.g., identical cell cultures) are recommended.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.